Cas no 2172595-40-1 (4-(chloromethyl)-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazole)

4-(chloromethyl)-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazole 化学的及び物理的性質
名前と識別子
-
- 4-(chloromethyl)-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazole
- EN300-1595130
- 2172595-40-1
-
- インチ: 1S/C9H14ClN3O/c1-6-3-8(6)13-9(5-14-2)7(4-10)11-12-13/h6,8H,3-5H2,1-2H3
- InChIKey: DNXCIKHKELWNDI-UHFFFAOYSA-N
- ほほえんだ: ClCC1=C(COC)N(C2CC2C)N=N1
計算された属性
- せいみつぶんしりょう: 215.0825398g/mol
- どういたいしつりょう: 215.0825398g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 39.9Ų
4-(chloromethyl)-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1595130-0.05g |
4-(chloromethyl)-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazole |
2172595-40-1 | 0.05g |
$1247.0 | 2023-06-04 | ||
Enamine | EN300-1595130-5.0g |
4-(chloromethyl)-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazole |
2172595-40-1 | 5g |
$4309.0 | 2023-06-04 | ||
Enamine | EN300-1595130-2.5g |
4-(chloromethyl)-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazole |
2172595-40-1 | 2.5g |
$2912.0 | 2023-06-04 | ||
Enamine | EN300-1595130-5000mg |
4-(chloromethyl)-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazole |
2172595-40-1 | 5000mg |
$4309.0 | 2023-09-23 | ||
Enamine | EN300-1595130-1000mg |
4-(chloromethyl)-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazole |
2172595-40-1 | 1000mg |
$1485.0 | 2023-09-23 | ||
Enamine | EN300-1595130-0.1g |
4-(chloromethyl)-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazole |
2172595-40-1 | 0.1g |
$1307.0 | 2023-06-04 | ||
Enamine | EN300-1595130-0.25g |
4-(chloromethyl)-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazole |
2172595-40-1 | 0.25g |
$1366.0 | 2023-06-04 | ||
Enamine | EN300-1595130-50mg |
4-(chloromethyl)-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazole |
2172595-40-1 | 50mg |
$1247.0 | 2023-09-23 | ||
Enamine | EN300-1595130-250mg |
4-(chloromethyl)-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazole |
2172595-40-1 | 250mg |
$1366.0 | 2023-09-23 | ||
Enamine | EN300-1595130-10.0g |
4-(chloromethyl)-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazole |
2172595-40-1 | 10g |
$6390.0 | 2023-06-04 |
4-(chloromethyl)-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazole 関連文献
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
4-(chloromethyl)-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazoleに関する追加情報
Research Briefing on 4-(chloromethyl)-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazole (CAS: 2172595-40-1)
In recent years, the compound 4-(chloromethyl)-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazole (CAS: 2172595-40-1) has garnered significant attention in the field of chemical biology and medicinal chemistry. This triazole derivative has shown promising potential as a versatile building block in the synthesis of novel bioactive molecules, particularly in the development of targeted therapies for infectious diseases and cancer. The unique structural features of this compound, including the chloromethyl and methoxymethyl substituents, make it an attractive candidate for further exploration in drug discovery and development.
Recent studies have focused on the synthetic pathways and reactivity of 4-(chloromethyl)-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazole. A 2023 publication in the Journal of Medicinal Chemistry highlighted its utility in click chemistry reactions, where it serves as a key intermediate for the construction of triazole-linked conjugates. These conjugates have demonstrated enhanced binding affinity to specific biological targets, such as enzymes involved in bacterial cell wall synthesis. The study also reported improved pharmacokinetic properties of derivatives synthesized from this compound, suggesting its potential for optimizing drug candidates.
Another significant advancement was reported in a 2024 study published in Bioorganic & Medicinal Chemistry Letters, which explored the antimicrobial activity of 4-(chloromethyl)-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazole derivatives. The researchers synthesized a series of analogs and evaluated their efficacy against multidrug-resistant bacterial strains. The results indicated that certain derivatives exhibited potent inhibitory activity against both Gram-positive and Gram-negative bacteria, with minimal cytotoxicity to mammalian cells. This finding underscores the compound's potential as a scaffold for developing new antibiotics to address the growing threat of antimicrobial resistance.
In the context of cancer research, a recent preclinical study investigated the antitumor properties of triazole-based compounds derived from 4-(chloromethyl)-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazole. The study, published in the European Journal of Medicinal Chemistry, demonstrated that these compounds could selectively inhibit the proliferation of cancer cells by targeting specific signaling pathways, such as the PI3K/AKT/mTOR axis. Notably, one derivative showed significant tumor growth inhibition in xenograft models, with a favorable safety profile. These findings highlight the compound's potential as a starting point for developing targeted cancer therapies.
Despite these promising results, challenges remain in the optimization and clinical translation of 4-(chloromethyl)-5-(methoxymethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-based therapeutics. Future research directions may include structure-activity relationship (SAR) studies to further refine the pharmacological properties of its derivatives, as well as investigations into its mechanism of action at the molecular level. Additionally, the development of scalable synthetic routes for this compound will be crucial for its broader application in drug discovery. Overall, the growing body of research on this triazole derivative underscores its potential to contribute to the development of innovative treatments for various diseases.
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